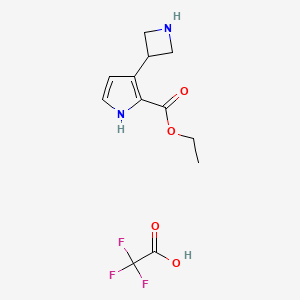
ethyl3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a pyrrole ring, and a trifluoroacetic acid moiety. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid typically involves multi-step organic reactionsThe final step often involves the esterification of the carboxylate group with trifluoroacetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and pyrrole rings can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety enhances the compound’s stability and bioavailability, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(azetidin-3-yl)-1,3-thiazole-4-carboxylate; trifluoroacetic acid
- Ethyl 5-(azetidin-3-yl)-1H-pyrazole-3-carboxylate; trifluoroacetic acid
- Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate; trifluoroacetic acid
Uniqueness
Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate; trifluoroacetic acid stands out due to its unique combination of azetidine and pyrrole rings, which confer distinct chemical and biological properties. Its trifluoroacetic acid moiety further enhances its reactivity and stability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H15F3N2O4 |
|---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H14N2O2.C2HF3O2/c1-2-14-10(13)9-8(3-4-12-9)7-5-11-6-7;3-2(4,5)1(6)7/h3-4,7,11-12H,2,5-6H2,1H3;(H,6,7) |
InChI Key |
REDMMSJCNAHMHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C2CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B13548322.png)
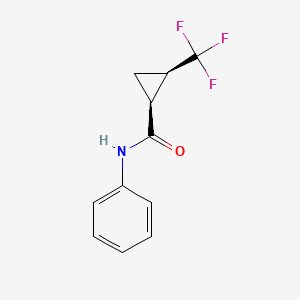
![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)

![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans](/img/structure/B13548351.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13548360.png)


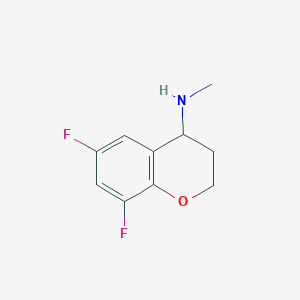
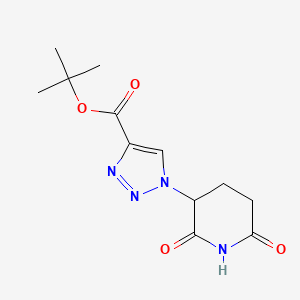
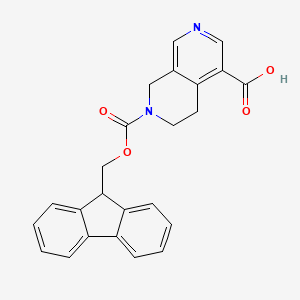
![5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid](/img/structure/B13548387.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride](/img/structure/B13548391.png)
